N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide

Description

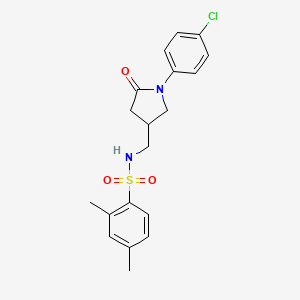

N-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a pyrrolidinone core substituted with a 4-chlorophenyl group and a benzenesulfonamide moiety with 2,4-dimethyl substituents. This compound’s structural complexity suggests possible applications in targeting enzymes or receptors influenced by aromatic and heterocyclic motifs.

Properties

IUPAC Name |

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O3S/c1-13-3-8-18(14(2)9-13)26(24,25)21-11-15-10-19(23)22(12-15)17-6-4-16(20)5-7-17/h3-9,15,21H,10-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKBHVTIZFQMGDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests that it may interact with a variety of biological targets. For instance, indole derivatives, which share some structural similarities with this compound, have been found to bind with high affinity to multiple receptors.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. These could include pathways involved in inflammation, oxidative stress, cell proliferation, and apoptosis.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Based on the biological activities of structurally similar compounds, it may exhibit a range of effects, such as anti-inflammatory, antioxidant, and anticancer activities.

Biological Activity

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structural characteristics enable it to interact with various biological targets, leading to diverse pharmacological effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structural Overview

The compound is characterized by:

- Pyrrolidine ring : A five-membered ring that contributes to the compound's biological activity.

- Chlorophenyl group : Enhances lipophilicity and may influence receptor interactions.

- Sulfonamide moiety : Known for its antibacterial properties and involvement in enzyme inhibition.

The mechanism of action for this compound involves:

- Enzyme Inhibition : The sulfonamide group is known to inhibit various enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : The compound may bind to specific receptors, altering their activity and leading to downstream effects in cellular signaling pathways.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. The sulfonamide component is particularly known for its efficacy against a range of bacterial strains.

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Staphylococcus aureus | Weak to Moderate |

| Escherichia coli | Weak to Moderate |

These findings suggest that this compound could be a candidate for further development as an antibacterial agent .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes:

| Enzyme | IC50 Value (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 2.14±0.003 |

| Urease | Strong inhibition |

These results indicate a potential role in treating conditions related to enzyme dysregulation, such as neurodegenerative diseases .

Case Studies

- Antibacterial Efficacy : A study demonstrated that derivatives of the sulfonamide class exhibited potent activity against resistant strains of bacteria. The structure-activity relationship (SAR) highlighted the importance of the chlorophenyl group in enhancing antibacterial potency.

- Neuroprotective Effects : In vitro studies have suggested that the compound may exert neuroprotective effects through modulation of cholinergic signaling pathways, making it a candidate for further exploration in neurodegenerative disease therapies.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

The compound’s key structural elements include:

- Pyrrolidinone core: A five-membered lactam ring with a ketone group.

- 2,4-Dimethylbenzenesulfonamide : Provides steric bulk and electronic effects.

Table 1: Structural and Physical Properties of Selected Sulfonamides

*Calculated based on molecular formula.

Key Observations:

- Substituent Effects : The target compound’s 2,4-dimethylbenzenesulfonamide group increases lipophilicity compared to N-(4-methoxyphenyl)benzenesulfonamide’s methoxy group, which may enhance membrane permeability .

- Heterocyclic Diversity: The pyrazolo-pyrimidine and chromene groups in ’s compound suggest divergent biological targets (e.g., kinase inhibition) compared to the pyrrolidinone core of the target compound .

Physicochemical and Bioactivity Insights

- Melting Points : The fluorinated compound in exhibits a higher melting point (175–178°C) due to strong intermolecular forces (e.g., halogen bonding and π-stacking) . The target compound’s melting point is unreported but may be lower due to less polar substituents.

- Bioactivity : Sulfonamides with electron-withdrawing groups (e.g., chloro, fluoro) often exhibit enhanced enzyme inhibition. The 4-chlorophenyl group in the target compound may mimic motifs in carbonic anhydrase or cyclooxygenase inhibitors, though specific data are lacking .

Functional Group Impact on Pharmacokinetics

- Metabolic Stability: The pyrrolidinone core may undergo oxidative metabolism, whereas fluorinated analogs (e.g., ) resist degradation .

Q & A

Q. What are the typical synthetic routes for N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide, and what critical parameters influence yield?

The synthesis involves multi-step organic reactions, including nucleophilic substitutions, condensation, and cyclization. Key steps include coupling of the pyrrolidinone core with the 4-chlorophenyl group and sulfonamide formation. Critical parameters are:

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in substitution reactions .

- Temperature : Controlled heating (60–80°C) prevents decomposition of intermediates .

- Catalysts : Bases like triethylamine or K₂CO₃ facilitate deprotonation during sulfonamide bond formation . Yield optimization requires iterative adjustments of these parameters and purification via column chromatography .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are they applied?

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the pyrrolidinone ring and sulfonamide connectivity. For example, the methyl groups on the benzenesulfonamide moiety show distinct singlet peaks at δ 2.4–2.6 ppm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, ensuring synthetic accuracy .

- HPLC : Purity assessment (>95%) is critical before biological testing, using C18 columns and UV detection at 254 nm .

Q. What preliminary biological assays are recommended to evaluate this compound’s therapeutic potential?

Initial screens include:

- Enzyme inhibition assays : Target-specific enzymes (e.g., kinases, proteases) to assess binding affinity (IC₅₀ values) .

- Cytotoxicity testing : MTT assays on cell lines (e.g., HeLa, HEK293) to determine viability thresholds .

- Receptor binding studies : Radioligand displacement assays for GPCRs or ion channels, using tritiated probes .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization) be elucidated?

- Kinetic isotope effects (KIE) : Deuterium labeling at reactive sites (e.g., α-carbons) reveals rate-determining steps .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) map transition states and intermediates for cyclization pathways .

- In situ monitoring : ReactIR or NMR tracks intermediate formation in real time, identifying bottlenecks .

Q. What strategies address low solubility in aqueous buffers during bioactivity studies?

- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability .

- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) on the benzenesulfonamide moiety .

- Nanoparticle encapsulation : Lipid-based carriers improve bioavailability without altering activity .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Comparative assays : Replicate studies under standardized conditions (e.g., pH, temperature, cell density) .

- Impurity analysis : HPLC-MS identifies byproducts that may interfere with biological activity .

- Structure-activity relationship (SAR) : Synthesize analogs to isolate the effects of substituents (e.g., chloro vs. methoxy groups) .

Q. What computational approaches predict binding modes with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with protein active sites (e.g., COX-2, cannabinoid receptors) .

- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .

- Pharmacophore modeling : Identifies critical functional groups (e.g., sulfonamide oxygen) for target engagement .

Data Contradiction Analysis

Q. How should discrepancies in cytotoxicity data between in vitro and in vivo models be addressed?

- Metabolic profiling : LC-MS identifies metabolites that may deactivate the compound in vivo .

- Tissue distribution studies : Radiolabeled compound tracking (e.g., ¹⁴C) reveals accumulation differences .

- Species-specific assays : Compare human vs. rodent cytochrome P450 metabolism to explain variability .

Q. Why might enzymatic inhibition data vary between recombinant proteins and cell lysates?

- Cofactor availability : Ensure consistent levels of ATP/Mg²⁺ in lysate-based assays .

- Off-target effects : Proteomic profiling (e.g., affinity pulldown-MS) identifies unintended interactions .

- Post-translational modifications : Recombinant proteins may lack native phosphorylation states .

Methodological Optimization

Q. What steps improve reproducibility in multi-step syntheses?

- Intermediate characterization : Validate each step with NMR and MS before proceeding .

- Automated systems : Use flow chemistry for precise control of reaction time and temperature .

- Batch consistency : Document solvent lot numbers and reagent suppliers to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.